SM-102 is an amino cationic lipid [, , , , , , , , , , , , , , , , , , ] tailored for the formation of lipid nanoparticles (LNPs) [, , , , , , , , , , , , , , , , , , ]. It plays a crucial role as a key ingredient in LNP formulations designed for delivering nucleic acid therapeutics, including mRNA and siRNA [, , , , , , , , , , , , , , , , , , ]. Its presence in these formulations is pivotal for encapsulating and protecting the genetic material and facilitating its efficient delivery into cells.
SM-102 is classified as an ionizable cationic lipid. It was first described in a patent application by Moderna in 2017, where its synthesis was detailed as part of a broader effort to develop lipid nanoparticles for mRNA delivery systems . The compound is synthesized from various precursors, including secondary amines and lipid bromo esters, which contribute to its unique properties as a delivery vehicle.
The synthesis of SM-102 involves several key steps, primarily focusing on alkylation reactions. The final step combines a secondary amine with a lipid bromo ester, resulting in the formation of SM-102. The general reaction can be represented as follows:
This method allows for the precise control of the lipid's structural characteristics, which are critical for its function in forming stable lipid nanoparticles .
The molecular structure of SM-102 is complex and features multiple functional groups that contribute to its properties as an ionizable lipid. Its chemical formula can be represented as:
The structure includes hydrocarbon chains that enhance its lipophilicity and facilitate membrane fusion during cellular uptake. The ionizable nature of SM-102 allows it to carry a positive charge at lower pH levels, which is advantageous for binding to negatively charged mRNA molecules .
SM-102 participates in several chemical reactions that are essential for its role in mRNA delivery. Key reactions include:
The mechanism of action of SM-102 involves several steps:
SM-102 exhibits several notable physical and chemical properties:
SM-102 has significant applications in biotechnology and medicine:
Combinatorial chemistry has revolutionized ionizable lipid discovery by enabling rapid synthesis and screening of diverse molecular libraries. This approach systematically combines amine headgroups, hydrophobic tails, and linking moieties in single-pot reactions to generate structurally varied candidates. Moderna’s 2017 patent first detailed SM-102 synthesis using an alkylation reaction where a secondary amine reacts with a lipid bromo ester [1] [3]. The process leverages multicomponent reactions (MCRs), such as the Ugi reaction, which facilitates high-yield (70–90%) coupling of amines, isocyanides, and aldehydes at room temperature. This method significantly accelerates lipid optimization compared to traditional stepwise synthesis [2] [4] [10]. For example, phenylphosphinic acid catalysis boosts reaction efficiency from 10% to 70%, enabling rapid library generation for mRNA delivery screening [2].
Table 1: Combinatorial Reaction Types for Ionizable Lipid Synthesis
Reaction Type | Components | Yield Range | Key Advantages |
---|---|---|---|
Ugi 3-Component | Amine, Isocyanide, Aldehyde | 75–90% | High chemical diversity, room-temperature synthesis |
Michael Addition | Amine, Acrylate, Thiol | >80% | Biodegradable ester bonds, mild conditions |
Epoxide Ring-Opening | Epoxide, Amine, Carboxylic Acid | 60–85% | Tunable hydrophobicity, pH-responsive headgroups |
These platforms identify critical structure-activity relationships (SARs), such as how branched hydrophobic tails in SM-102 enhance endosomal escape compared to linear analogues [2] [9]. The tertiary amine headgroup protonates in acidic endosomes (pH ~5), promoting a bilayer-to-hexagonal phase transition that facilitates mRNA release into the cytosol [3] [9].
SM-102’s design incorporates biodegradable ester linkages and asymmetric tails to balance efficacy, metabolic clearance, and organ targeting. Its structure features a heptadecanyl chain linked via an ester bond to an octanoate tail bearing a tertiary amine—enabling hydrolysis by esterases into inert metabolites eliminated via biliary and renal pathways [3] [7]. This contrasts with non-biodegradable cationic lipids, which accumulate in the liver and cause toxicity [2] [9].
Asymmetry is engineered through:
Studies show asymmetric lipids like SM-102 outperform symmetric counterparts by 10-fold in endosomal escape due to their conical shape, which promotes hexagonal phase formation in endosomal membranes [2] [9].
Scalable SM-102 manufacturing relies on integrated microfluidic systems and catalytic optimization. Automated platforms synthesize 96 lipid variants in <6 hours using glass microfluidic chips, enabling precise control over:
Table 2: SM-102 Biodegradation Pathways and Metabolites
Enzyme | Cleavage Site | Primary Metabolites | Elimination Route |
---|---|---|---|
Esterases | C9 ester bond | Heptadecan-9-ol, 8-[(2-hydroxyethyl)(6-carboxyhexyl)amino]octanoic acid | Biliary |
Hepatic Cytochrome P450 | Alkyl chains | Hydroxylated fragments | Renal |
Catalysts like phenylphosphinic acid enhance yield during the alkylation step, reducing impurities that impede mRNA delivery efficiency [2] [6]. Moderna’s patent employs this for gram-scale synthesis, critical for clinical-grade production [1] [3].
Enzymes play dual roles in SM-102’s synthesis and metabolism:
In vivo studies confirm SM-102’s rapid clearance (t1/2 <4 hours) in murine models, with no detectable lipid accumulation in hepatocytes after 24 hours [7] [9]. This biodegradability is engineered via hydrolyzable linkers, which differentiate SM-102 from persistent cationic lipids like DOTMA [9].
Table 3: Key Ionizable Lipids in Clinical Use
Ionizable Lipid | Structure Type | Degradable Bonds | Application |
---|---|---|---|
SM-102 | Asymmetric, branched | 2 esters | Moderna COVID-19 Vaccine |
ALC-0315 | Asymmetric, linear | 2 esters | Pfizer/BioNTech COVID-19 Vaccine |
DLin-MC3-DMA | Symmetric, polyunsaturated | None | siRNA Therapeutic (Patisiran) |
Alphabetical Index of Compounds
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7